Quillaic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Topical Anti-inflammatory Activity

Derivatives Preparation: A series of quillaic acid derivatives were synthesized.

Topical Assays: These derivatives were tested for their ability to inhibit inflammation induced by arachidonic acid or phorbol ester.

Immunoadjuvant in Vaccines

Adjuvant Formulation: Quillaic acid was included in the formulation of immune-stimulating complexes.

Immune Response Analysis: The adjuvants’ ability to promote antibody responses and T cell activation was assessed.

Stimulation of Humoral and Cellular Immunity

Preclinical Studies: Quil-A was used in several preclinical studies to evaluate its immunostimulatory effects.

Anticancer Activity

Synthesis of Derivatives: Compounds with quillaic acid as the base were created.

In Vitro Cytotoxicity Tests: These compounds were tested against normal cell lines.

Phytotoxicity and Allelopathy

Bioherbicide Evaluation: The phytotoxic effects of quillaic acid saponins were assessed.

Cosmetic and Pharmaceutical Industry Applications

Scientific Field: Industrial Chemistry Summary of Application: Quillaic acid is used in the cosmetic and pharmaceutical industries due to its properties as a foaming, wetting, and emulsifying agent . Methods of Application:

Product Formulation: Quillaic acid is incorporated into various products, including cosmetics and medicinal products.

Each application showcases the versatility of quillaic acid in different scientific fields, demonstrating its potential for wide-ranging impacts across industries and research areas. The detailed descriptions of methods and results highlight the substance’s efficacy and the ongoing research to further understand and utilize its properties.

Antibacterial Activity

Scientific Field: Microbiology Summary of Application: Quillaic acid and its derivatives have been studied for their antibacterial properties, which could lead to new treatments for bacterial infections. Methods of Application:

- Certain derivatives have demonstrated significant antibacterial activity, suggesting their potential use in developing new antibacterial agents .

Derivative Synthesis: Researchers synthesize various quillaic acid derivatives.

Bacterial Strain Testing: These derivatives are tested against different bacterial strains to evaluate their effectiveness.

Quillaic acid, also known as Quillaja sapogenin, is a triterpene saponin derived from the bark of the Quillaja saponaria tree. Its chemical formula is C30H46O5, and it is recognized for its complex structure featuring a pentacyclic triterpene skeleton. Quillaic acid has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. It serves as the aglycone of QS-21, a potent immunoadjuvant used in vaccine formulations, which enhances the immune response to antigens .

The mechanisms underlying quillaic acid's biological activities are still under investigation. Studies suggest it may possess anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Additionally, research indicates it might have anti-cancer effects by promoting apoptosis (programmed cell death) in cancer cells [].

- Isomerization: Quillaic acid can be isomerized into echinocystic acid under acidic conditions, leading to the formation of conjugated dienes .

- C–H Bond Activation: Recent studies have demonstrated sustainable methods for synthesizing quillaic acid through C–H bond activation techniques, showcasing its reactivity and potential for further chemical transformations .

- Hydrolysis: As a saponin, quillaic acid can undergo hydrolysis to release sugars and other components, which can affect its biological activity.

Quillaic acid exhibits a range of biological activities:

- Cytotoxicity: It has been shown to be cytotoxic against various cancer cell lines, including SNU-1 and KATO III, indicating potential applications in cancer therapy .

- Immunomodulatory Effects: As part of QS-21, quillaic acid enhances immune responses, making it valuable in vaccine development.

- Antimicrobial Properties: Studies suggest that quillaic acid possesses antimicrobial activity against certain pathogens, contributing to its potential use in natural product formulations.

Several synthesis methods for quillaic acid have been developed:

- From Oleanolic Acid: A multigram synthesis route has been established starting from oleanolic acid, involving 14 steps that utilize sustainable practices .

- From Protoescigenin: Another method employs protoescigenin as a starting material, allowing for a robust and scalable synthesis protocol that can also yield other related compounds .

- Chemical Modifications: Various chemical modifications can be made to generate analogs of quillaic acid, expanding its potential applications.

Quillaic acid finds application across various domains:

- Pharmaceuticals: Its cytotoxic properties make it a candidate for cancer treatment and drug development.

- Vaccines: As an immunoadjuvant in QS-21 formulations, it enhances vaccine efficacy.

- Agriculture: Its antimicrobial properties may be utilized in developing natural pesticides or plant growth enhancers.

Research has focused on the interaction of quillaic acid with various biological systems:

- Cellular Interactions: Studies have examined how quillaic acid interacts with cell membranes and influences cell signaling pathways.

- Synergistic Effects: Investigations into its combination with other therapeutic agents have shown enhanced efficacy against cancer cells.

Quillaic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Oleanolic Acid | Triterpene | Precursor for quillaic acid; less biologically active |

| Echinocystic Acid | Triterpene | Isomer of quillaic acid; different biological effects |

| Glycyrrhizin | Triterpene Saponin | Stronger sweetness; used in traditional medicine |

| Betulinic Acid | Triterpene | Antiviral properties; distinct from saponins |

Quillaic acid stands out due to its specific cytotoxic and immunomodulatory activities, which are not as pronounced in some of these similar compounds. Its role as an aglycone in QS-21 further emphasizes its unique position in both pharmacology and immunology.

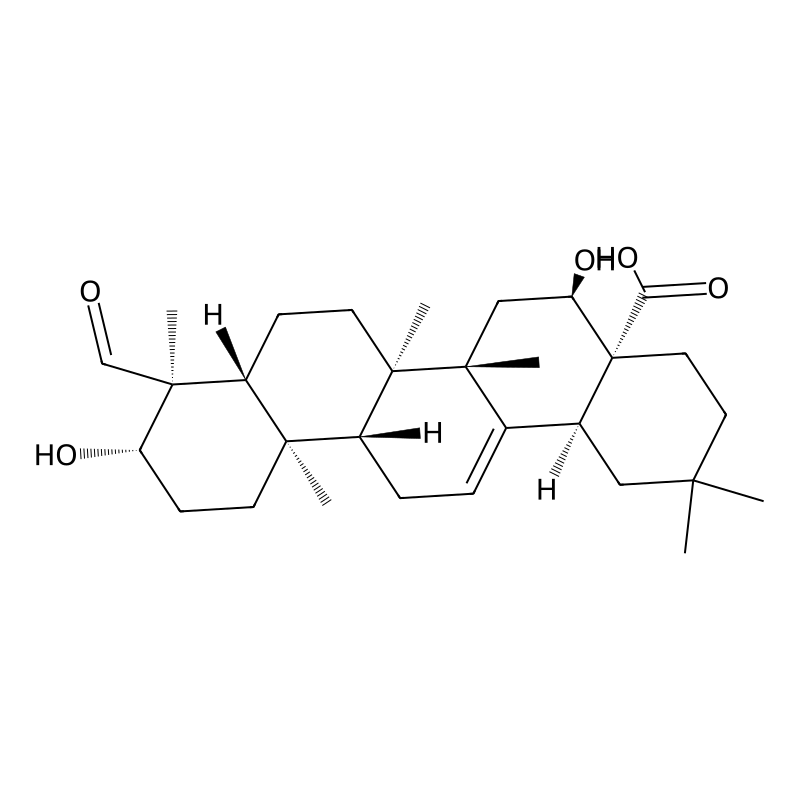

Quillaic acid is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₆O₅ and a molecular weight of 486.68 grams per mole [1] [4] [7]. The compound is registered under Chemical Abstracts Service number 631-01-6 and is systematically named as (3β,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [3] [5]. Alternative names for this compound include quillaja sapogenin and the more complex systematic designation (4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid [1] [3].

The physical properties of quillaic acid demonstrate its crystalline nature and limited aqueous solubility. The compound exhibits a melting point of 294°C, although some sources report values ranging from 292-293°C or decomposition temperatures of 258-265°C [4] [5] [29] [32]. The optical rotation is [α]D²⁰ +56.1° when measured at a concentration of 2.9 in pyridine, indicating the compound's chiral nature [4] [5] [6]. Estimated physical constants include a boiling point of 502.54°C, density of 1.0220, and refractive index of 1.5800 [4] [6]. The compound presents as a white to off-white crystalline solid with a predicted pKa value of 4.41±0.70 [4] [6].

Solubility characteristics reveal quillaic acid's hydrophobic nature typical of triterpenoids. The compound demonstrates limited solubility in ethanol at approximately 1 milligram per milliliter, while achieving much higher solubility in dimethyl sulfoxide and dimethyl formamide at approximately 30 milligrams per milliliter each [30]. Quillaic acid shows slight solubility in acetone, methanol, and pyridine, and is sparingly soluble in aqueous buffers [4] [6] [30]. For aqueous applications, a mixed solvent system of dimethyl sulfoxide and phosphate-buffered saline in a 1:2 ratio yields a solubility of approximately 0.33 milligrams per milliliter [30]. The compound also demonstrates solubility in organic solvents including ether, ethyl acetate, and glacial acetic acid [5].

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₆O₅ |

| Molecular Weight | 486.68 g/mol |

| Melting Point | 294°C |

| Optical Rotation | [α]D²⁰ +56.1° (c = 2.9 in pyridine) |

| Physical Form | White to off-white crystalline solid |

| Predicted pKa | 4.41±0.70 |

| Solubility in Ethanol | ~1 mg/ml |

| Solubility in Dimethyl Sulfoxide | ~30 mg/ml |

Stereochemistry and Conformational Analysis

Quillaic acid possesses a complex stereochemical arrangement with ten defined stereocenters, all of which are fully characterized [1] [3]. The stereochemical configuration is critical to the compound's biological activity and distinguishes it from related triterpenoids. The molecule exhibits specific stereochemical features at key positions that define its three-dimensional structure and biological properties [9] [10] [11].

The stereochemistry at carbon-3 features a β-hydroxyl group (3β-hydroxyl), which represents the natural configuration found in the oleanane skeleton [1] [9]. This hydroxyl group adopts an equatorial position relative to the A-ring chair conformation, providing optimal steric interactions. At carbon-16, the compound contains an α-hydroxyl group (16α-hydroxyl), which is oriented axially relative to the D-ring and represents a distinguishing feature compared to many other triterpenoids [9] [10]. This specific stereochemical arrangement at carbon-16 is crucial for the compound's identity and biological activity [9].

The configuration at carbon-23 involves an aldehyde group (oxo group) that extends from the E-ring structure [1] [9]. This functional group maintains a specific spatial orientation that influences the overall molecular conformation and reactivity. The carboxylic acid functionality at carbon-28 completes the stereochemical profile, extending from the E-ring in a defined spatial arrangement [1] [9].

Conformational analysis reveals that quillaic acid adopts a rigid pentacyclic framework that limits rotational freedom around most bonds [11]. The molecule maintains a relatively fixed three-dimensional structure due to the fused ring system, with primary conformational flexibility limited to the functional group substituents and some degree of ring puckering [11]. Nuclear magnetic resonance studies have confirmed the preferred conformational states in solution, showing that the compound maintains its solid-state conformation when dissolved in appropriate solvents [9] [10].

Molecular docking studies have demonstrated that the stereochemical arrangement of quillaic acid influences its binding interactions with biological targets [11]. The specific orientation of hydroxyl groups, aldehyde functionality, and carboxylic acid determines the compound's ability to form hydrogen bonds and hydrophobic interactions with receptor sites [11]. These conformational characteristics contribute to the compound's selective biological activity compared to structurally related triterpenoids [11].

| Stereochemical Feature | Configuration | Description |

|---|---|---|

| Total Stereocenters | 10 | All defined |

| Carbon-3 | β-hydroxyl | Equatorial orientation |

| Carbon-16 | α-hydroxyl | Axial orientation |

| Carbon-23 | Oxo group | Aldehyde functionality |

| Carbon-28 | Carboxylic acid | Extended from E-ring |

Pentacyclic Triterpenoid Framework

Quillaic acid belongs to the pentacyclic triterpenoid class of natural products, specifically featuring the oleanane-type skeleton [1] [14] [16]. The pentacyclic framework consists of five fused cyclohexane rings designated as rings A, B, C, D, and E, following the standard steroid numbering convention [14] [16] [17]. This structural arrangement represents one of the most complex and biologically significant frameworks found in natural products [14] [15].

The oleanane skeleton of quillaic acid derives from the cyclization of 2,3-oxidosqualene through the action of specific oxidosqualene cyclases [17] [26]. This biosynthetic process creates the characteristic pentacyclic structure with six isoprene units condensed into the final triterpene framework [14] [17]. The resulting skeleton provides a rigid three-dimensional scaffold that serves as the foundation for various biological activities [14] [15].

Ring A adopts a chair conformation with the 3β-hydroxyl group in an equatorial position, providing optimal stability and minimal steric hindrance [16] [17]. Ring B maintains a similar chair conformation and connects seamlessly to ring A through a trans-ring junction [16]. The B/C ring junction also exhibits a trans-configuration, contributing to the overall rigidity of the molecular framework [16] [17].

Ring C contains the characteristic double bond between carbons 12 and 13 (Δ¹²-olefin), which is a defining feature of the oleanane skeleton [1] [16]. This unsaturation introduces planarity to a portion of the molecule and affects the overall electronic distribution [16] [17]. Ring D incorporates the 16α-hydroxyl substitution that distinguishes quillaic acid from many other oleanane derivatives [9] [16].

Ring E, the final component of the pentacyclic system, bears both the aldehyde functionality at carbon-23 and the carboxylic acid group at carbon-28 [1] [16]. This ring exhibits significant functional group density and represents the most highly oxidized portion of the molecule [20] [22]. The E-ring conformation accommodates these polar functional groups while maintaining the overall structural integrity of the pentacyclic framework [16] [17].

The pentacyclic triterpenoid framework of quillaic acid provides exceptional molecular rigidity compared to simpler organic compounds [14] [15]. This structural characteristic contributes to the compound's stability and specific biological activities [14] [18]. The framework's complexity allows for multiple sites of potential chemical modification while maintaining the core structural integrity [18] [20].

| Ring | Conformation | Key Features |

|---|---|---|

| A | Chair | 3β-hydroxyl group |

| B | Chair | Trans-junction with A |

| C | Chair | Δ¹²-olefin double bond |

| D | Chair | 16α-hydroxyl group |

| E | Chair | Aldehyde and carboxylic acid groups |

Key Functional Groups: Hydroxyls, Aldehyde, and Carboxylic Acid

Quillaic acid contains five oxygen atoms distributed among four distinct functional groups that define its chemical reactivity and biological activity [1] [20]. The functional group profile includes two secondary hydroxyl groups, one aldehyde group, and one carboxylic acid group, representing a unique combination within the triterpenoid family [1] [20] [23].

The hydroxyl groups are positioned at carbons 3 and 16, both existing as secondary alcohols [1] [20]. The 3β-hydroxyl group occupies an equatorial position on ring A and represents a common feature among oleanane-type triterpenoids [1] [16]. This hydroxyl group exhibits typical secondary alcohol reactivity, including the ability to undergo esterification, etherification, and oxidation reactions [20] [22]. The 16α-hydroxyl group provides a unique structural feature that distinguishes quillaic acid from simpler oleanane derivatives such as oleanolic acid [9] [20]. This hydroxyl group demonstrates similar chemical reactivity to the 3β-hydroxyl but occupies a more sterically hindered environment [20] [22].

The aldehyde functionality at carbon-23 represents one of the most reactive sites within the quillaic acid structure [20] [21] [23]. This carbonyl group can undergo typical aldehyde reactions including nucleophilic addition, condensation reactions, and oxidation to the corresponding carboxylic acid [20] [21]. Studies have demonstrated that modification or reduction of this aldehyde group significantly affects the biological activity of quillaic acid derivatives [21] [23]. The aldehyde group's reactivity has been exploited in synthetic chemistry to create hydrazone derivatives and other functionalized compounds [21] [23].

The carboxylic acid group at carbon-28 provides the molecule's acidic character and contributes to its overall polarity [1] [20]. This functional group exhibits standard carboxylic acid reactivity, including the formation of esters, amides, and salts [20]. Research has shown that esterification of the carboxylic acid group can modulate the compound's biological activity and improve its pharmacological properties [20]. The free carboxylic acid appears essential for certain biological activities, as methylation significantly reduces anti-inflammatory effects [21] [23].

The combination of these functional groups creates unique opportunities for selective chemical modification [20] [22]. The different reactivities of the hydroxyl groups, aldehyde, and carboxylic acid allow for regioselective transformations that can enhance or modify the compound's properties [20] [22]. Synthetic studies have demonstrated that selective protection and deprotection strategies can target individual functional groups without affecting others [22] [26].

Structure-activity relationship studies have revealed the importance of each functional group to quillaic acid's biological activity [21] [23]. The aldehyde and carboxylic acid groups appear particularly critical for anti-inflammatory activity, while the hydroxyl groups contribute to overall molecular recognition and binding affinity [21] [23]. These findings underscore the importance of the complete functional group profile for optimal biological activity [21] [23].

| Functional Group | Position | Type | Key Characteristics |

|---|---|---|---|

| Hydroxyl | C-3 | Secondary alcohol (β) | Equatorial orientation, reactive |

| Hydroxyl | C-16 | Secondary alcohol (α) | Axial orientation, sterically hindered |

| Aldehyde | C-23 | Carbonyl | Highly reactive, critical for activity |

| Carboxylic Acid | C-28 | Carboxyl | Acidic, essential for some activities |

Comparative Analysis with Related Triterpenoids

Quillaic acid belongs to the oleanane subfamily of pentacyclic triterpenoids, sharing the basic pentacyclic framework with numerous related compounds while exhibiting unique structural features that distinguish it from other family members [14] [16] [25]. Comparative analysis with structurally related triterpenoids reveals the specific oxidation pattern and functional group arrangement that defines quillaic acid's distinct properties [24] [25] [27].

Oleanolic acid represents the most closely related compound, sharing the fundamental oleanane skeleton but differing significantly in oxidation state [24] [25] [26]. Oleanolic acid contains only a single carboxylic acid group at carbon-28 and a 3β-hydroxyl group, lacking both the 16α-hydroxyl and 23-aldehyde functionalities present in quillaic acid [24] [26]. This difference in oxidation state makes oleanolic acid a key synthetic precursor for quillaic acid production through selective oxidation reactions [9] [26].

Hederagenin exhibits structural similarity to quillaic acid through the presence of both 3β- and 16α-hydroxyl groups along with the carbon-28 carboxylic acid [24] [25] [28]. However, hederagenin lacks the characteristic 23-aldehyde group that defines quillaic acid's unique reactivity profile [24] [28]. This structural difference significantly impacts the biological activity and chemical behavior of the two compounds [24].

Gypsogenin shares the 16α-hydroxyl functionality with quillaic acid but differs in lacking both the 23-aldehyde and 28-carboxylic acid groups [24] [25] [27]. This compound demonstrates how individual functional groups contribute to the overall properties of oleanane-type triterpenoids [27]. Gypsogenin serves as an important comparative compound for understanding the role of specific functional groups in biological activity [27].

β-Amyrin represents the basic oleanane skeleton without significant oxidation at positions 16, 23, or 28 [16] [25]. This compound contains only the fundamental 3β-hydroxyl group common to most oleanane derivatives, making it an important reference compound for understanding the effects of additional oxidation [16] [25]. The dramatic difference in biological activity between β-amyrin and quillaic acid highlights the importance of the additional functional groups [25].

Glycyrrhetinic acid demonstrates an alternative oxidation pattern within the oleanane family, featuring a ketone group at carbon-11 and carboxylic acid functionality at carbon-30 rather than carbon-28 [18] [25]. This compound illustrates how different oxidation patterns within the same basic skeleton can produce compounds with distinct biological activities and applications [18] [25].

The comparative analysis reveals that quillaic acid's unique combination of 3β-hydroxyl, 16α-hydroxyl, 23-aldehyde, and 28-carboxylic acid functionalities creates a distinct compound within the oleanane family [1] [24] [25]. This specific oxidation pattern contributes to quillaic acid's role as the aglycone component of immunologically active saponins and its distinct biological activity profile [1] [24]. The systematic comparison with related compounds emphasizes the structure-activity relationships that govern triterpenoid biological activity [24] [25].

| Compound | Molecular Formula | C-3 | C-16 | C-23 | C-28 | Unique Features |

|---|---|---|---|---|---|---|

| Quillaic acid | C₃₀H₄₆O₅ | β-OH | α-OH | CHO | COOH | Complete oxidation pattern |

| Oleanolic acid | C₃₀H₄₈O₃ | β-OH | H | H | COOH | Minimal oxidation |

| Hederagenin | C₃₀H₄₈O₄ | β-OH | α-OH | H | COOH | No aldehyde group |

| Gypsogenin | C₃₀H₄₆O₄ | β-OH | α-OH | H | H | No carboxylic acid |

| β-Amyrin | C₃₀H₅₀O | β-OH | H | H | H | Basic skeleton only |

| Glycyrrhetinic acid | C₃₀H₄₆O₄ | β-OH | H | H | H* | Alternative oxidation pattern |

Quillaja saponaria Molina, commonly known as the soapbark tree or Chilean soapbark, represents the primary and most commercially significant source of quillaic acid [1] [2]. This evergreen tree belongs to the family Quillajaceae and serves as the predominant natural reservoir of this valuable triterpene compound [3].

The species has been recognized for its saponin content since 1782, when it was first scientifically described [4]. The name "quillaja" derives from the indigenous Mapuche word "quillean," meaning "to wash," reflecting the traditional use of the bark for soap-making due to its high saponin content [5]. Quillaic acid constitutes the primary aglycone (sapogenin) moiety of the triterpenoid saponins found in this species, representing the hydrophobic core of these amphiphilic molecules [6].

The molecular structure of quillaic acid has been characterized as a pentacyclic triterpenoid with the chemical formula C₃₀H₄₆O₅ and a molecular weight of 486.7 g/mol [1] [7]. Specifically, it is defined as (3β,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid, featuring hydroxy groups at positions 3 and 16, an oxo group at position 23, and a carboxy group at position 28 [1] [7]. This structural configuration places quillaic acid within the oleanane-type triterpenes, derived from the β-amyrin scaffold through sequential oxidation processes [8] [9].

Geographical Distribution and Ecological Significance

Quillaja saponaria exhibits a restricted natural distribution primarily concentrated in the Mediterranean-climate regions of South America. The species is native to central Chile, where it occurs naturally between 32° and 40° South Latitude, extending from coastal areas to elevations reaching up to 2000 meters (6500 feet) above sea level [10] [11]. Within Chile, the tree demonstrates remarkable adaptability to diverse environmental conditions, from coastal zones to mountainous regions [12].

Recent taxonomic studies have clarified the geographical range of Quillaja species. Quillaja saponaria is confirmed to be distributed in central Chile, with one doubtful collection reported from Andean Bolivia [13]. Contrary to some earlier reports, the presence of Q. saponaria in Peru lacks supporting herbarium specimens and is therefore considered unjustified [13]. The species naturally occurs in association with the Chilean wine palm (Jubaea chilensis) in specific ecological niches, including the forests of La Campana National Park [10].

The ecological significance of Quillaja saponaria extends beyond its commercial value as a source of quillaic acid. The species plays a crucial role in its native Mediterranean ecosystem, providing habitat and food resources for various bird and insect species [12]. Its deep root system contributes to soil stabilization and erosion prevention, making it an important component of the regional watershed management [12]. The tree's ability to thrive in poor, dry soils demonstrates its adaptation to the harsh Mediterranean climate characterized by hot, dry summers and mild, wet winters [11] [14].

The species demonstrates remarkable drought tolerance and can withstand temperatures as low as -12°C (10°F) in its natural habitat [10]. This resilience has made it suitable for reforestation projects on arid soils, extending its ecological impact beyond its native range [10]. The sclerophyllous nature of its leaves represents an adaptation to water-limited environments, allowing efficient water conservation during extended dry periods [15].

Presence in Alternative Plant Species

While Quillaja saponaria remains the primary commercial source of quillaic acid, several alternative plant species have been documented to contain this valuable triterpene compound. These alternative sources primarily belong to the Caryophyllaceae family, with some species showing significant concentrations of quillaic acid as a major aglycone component [16] [17].

Psammosilene tunicoides, an endangered medicinal plant endemic to southwestern China, represents one of the most promising alternative sources of quillaic acid [16] [18]. This species produces triterpenoid saponins with quillaic acid as one of the two primary aglycones, alongside gypsogenin [18]. Research has demonstrated that P. tunicoides can accumulate substantial quantities of quillaic acid, with acid hydrolysis studies revealing quillaic acid as a major sapogenin component [19]. The species has been successfully cultivated in hairy root cultures, where salicylic acid elicitation can increase total saponin content by up to 2.49-fold, with corresponding increases in quillaic acid content ranging from 35.4% to 125.9% [18].

Silene species within the Caryophyllaceae family have emerged as additional sources of quillaic acid-containing saponins. Silene firma has been confirmed to contain quillaic acid in its saponin fraction [1] [7]. Silene fortunei produces new acylated triterpene saponins with quillaic acid as the aglycone [20]. Silene cucubalus demonstrates quillaic acid occurrence three times more frequently than gypsogenic acid or other triterpene acids in this genus [21]. These findings suggest that the Silene genus may represent a broader reservoir of quillaic acid-containing species worthy of further investigation.

Quillaja brasiliensis (A. St.-Hill. & Tul.) Mart., the Brazilian species within the Quillaja genus, shows similar chemical and biological properties to Q. saponaria [4]. This species is distributed in southern Brazil, northern Uruguay, northeastern Argentina, and eastern Paraguay [13] [22]. Q. brasiliensis saponins have been successfully tested in immunostimulating complexes (ISCOMs) and display typical cage-like structures characteristic of Quillaja species [4]. Importantly, saponins are abundant in the leaves of Q. brasiliensis, representing a renewable source compared to the bark-dependent extraction from Q. saponaria [4].

Concentration Variations Among Different Plant Parts

The distribution and concentration of quillaic acid vary significantly among different anatomical parts of Quillaja saponaria, influencing both extraction methods and commercial viability. Understanding these variations is crucial for optimizing harvest strategies and ensuring sustainable utilization of this valuable resource.

Bark Components: The inner bark of Quillaja saponaria contains approximately 5% saponins by weight, making it the traditional source for quillaic acid extraction [5] [23]. However, the outer cortex layer demonstrates significantly higher concentrations, with saponin content reaching approximately 20% in extracted solids after hot water extraction at 70-80°C [23]. The extraction process typically involves removing the external bark before processing the inner cambium layer, which concentrates the saponin-rich material [5].

Wood and Trunk Material: Whole wood, including bark and small branches, contains approximately 8% water-soluble compounds, with saponin content in the extracted solids reaching 20% [5] [23]. This represents a sustainable alternative to bark-only extraction, as it utilizes pruning materials and reduces pressure on wild populations. Research has demonstrated that the quality of products derived from whole wood is comparable to commercial products derived exclusively from bark [23].

Leaf Material: Quillaja saponaria leaves contain variable saponin concentrations ranging from 1.2% to 2.2% of dry weight, with confirmed presence of QS-21 and other quillaic acid-containing saponins [8] [24]. Leaf material offers the advantage of renewable harvesting without tree damage, though concentrations are generally lower than bark sources. Environmental factors significantly influence leaf saponin content, with mountain zone samples showing concentrations of 22.1 mg/g compared to 13.0 mg/g in coastal zones [24].

Branch and Stem Material: Small branches demonstrate highly variable quillaic acid content, ranging from 1.2% to 16% depending on branch age and environmental conditions [22]. Younger branches typically exhibit less heterogeneous saponin profiles compared to mature plant material [5]. The age of plant material significantly affects saponin composition, with plants less than 15 years old showing more consistent profiles than mature specimens [5].

Environmental Factors Affecting Biosynthesis and Accumulation

The biosynthesis and accumulation of quillaic acid in Quillaja saponaria are profoundly influenced by environmental factors, with stress conditions generally enhancing saponin production as part of the plant's defensive mechanisms. These environmental influences have significant implications for both wild harvesting strategies and cultivation practices.

Altitude and Elevation Effects: Research conducted across different elevational zones in Chile's O'Higgins Region has revealed that altitude represents the most significant environmental factor affecting quillaic acid accumulation [24]. Mountain zone samples (higher elevation) demonstrated saponin contents of 22.1 mg/g, representing 1.7 and 1.3 times higher concentrations than coastal and central zones, respectively [24]. This elevation-dependent increase correlates with increased environmental stress, including greater solar radiation exposure, temperature fluctuations, and nutrient limitations [24].

Temperature and Radiation Stress: Low temperatures and high solar radiation exposure act as primary environmental stressors that stimulate quillaic acid biosynthesis [24]. The defensive mechanism observed in alpine plants subjected to environmental stressors, particularly solar radiation and low temperatures, leads to the formation of reactive oxygen species and subsequent oxidative stress [24]. Plants respond by generating antioxidant compounds, including elevated saponin levels, as a protective adaptation [24]. Mountain zone samples showed the highest antioxidant activity (over 85%) accompanied by elevated carotenoid content (0.34 mg/g), demonstrating the coordinated stress response [24].

Water Availability and Drought Stress: Water stress significantly enhances quillaic acid biosynthesis through activation of stress-responsive pathways [25] [26]. Mediterranean climate conditions, characterized by scarce precipitation during vegetative development months, contribute to the adaptive strategies of sclerophyllous species like Q. saponaria [24]. The plant's response involves a trade-off between growth, maintenance, storage, reproduction, and defense, with drought conditions favoring increased defensive compound production [24].

Soil Conditions and Nutrient Availability: Soil characteristics significantly influence quillaic acid accumulation patterns. Mountain zone soils demonstrate higher organic matter content (13.9%), available water capacity (22.3%), and potassium levels (655.2 cmol/kg) compared to coastal and central zones [24]. However, despite these seemingly favorable soil conditions, the harsh environmental conditions of mountain zones paradoxically stimulate higher saponin production [24]. Nitrogen availability shows an inverse relationship with saponin content, with the lowest foliar nitrogen content (0.69%) corresponding to the highest saponin accumulation [24].

Seasonal and Developmental Factors: Saponin biosynthesis demonstrates seasonal variation correlated with expression patterns of key biosynthetic genes [25]. The β-amyrin synthase gene, crucial for triterpene backbone formation, shows seasonal expression variations in related species [25]. Developmental stage also influences accumulation patterns, with young plants (less than 15 years) exhibiting less heterogeneous saponin profiles compared to mature specimens [5].

Biotic and Abiotic Elicitors: Experimental studies have demonstrated that biotic and abiotic elicitors can dramatically enhance quillaic acid production. Salicylic acid treatment in related species can increase total saponin content by up to 2.49-fold within 24 hours [18]. Methyl jasmonate, UV light, mechanical damage, and pathogen exposure all contribute to enhanced saponin biosynthesis through activation of defense-related signaling pathways [25] [26].